5-Methyl-2-(pyrimidin-2-yl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-methyl-2-pyrimidin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-5-8(11(15)16)9(14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16) |
InChI Key |
OFJSWBKBSSNTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Pyrimidin 2 Yl Nicotinic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid reveals several plausible disconnection points. The most logical and strategic bond to break is the C-C bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings. This disconnection leads to two key synthons: a substituted pyridine derivative and a pyrimidine derivative. This approach is advantageous as it allows for the separate synthesis and functionalization of each heterocyclic core before their crucial coupling.
The primary disconnection strategy would involve a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Stille, or Negishi coupling are well-suited for this purpose. mdpi.comthieme-connect.comnbinno.comnih.govresearchgate.net This leads to the retrosynthetic pathway shown below:
Figure 1: Retrosynthetic Analysis of this compound
This retrosynthetic approach simplifies the synthesis to the preparation of two key intermediates: a functionalized 5-methylnicotinic acid derivative and a functionalized pyrimidine.
Development of Novel Synthetic Pathways to the Core Structure
Building upon the retrosynthetic analysis, several synthetic pathways can be devised to construct the this compound core. These can be broadly categorized into multi-step linear sequences and more advanced convergent or divergent strategies.
Multi-Step Synthesis Approaches
A common multi-step approach would first involve the synthesis of the substituted pyridine core, followed by the coupling reaction.
Step 1: Synthesis of a 2-halo-5-methylnicotinic acid derivative.
The synthesis of 5-methylnicotinic acid itself can be achieved through the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). chemicalbook.comgoogle.comgoogle.com Subsequent halogenation at the 2-position of the pyridine ring would be necessary to prepare it for the cross-coupling reaction.
Step 2: Synthesis of a suitable pyrimidine coupling partner.
A pyrimidine boronic acid or ester would be a common choice for a Suzuki coupling. 2-(tributylstannyl)pyrimidine (B127769) for a Stille coupling or 2-halopyrimidine for a Negishi coupling with a pyridyl-zinc reagent are also viable options.
Step 3: Cross-coupling reaction.
The final key step is the palladium-catalyzed cross-coupling of the two heterocyclic fragments. For instance, a Suzuki coupling between a 2-bromo-5-methylnicotinic acid ester and pyrimidine-2-boronic acid would yield the desired carbon-carbon bond.
Convergent and Divergent Synthetic Routes
A divergent synthesis could also be envisioned. Starting from a common intermediate, different functional groups could be introduced to generate a library of related compounds. For example, from a 2-chloro-5-methylnicotinic acid ester, various pyrimidine derivatives with different substituents could be introduced via nucleophilic aromatic substitution, although forming a C-C bond directly in this manner is challenging. A more plausible divergent approach would be to first synthesize the core this compound structure and then modify the methyl group or the pyrimidine ring in subsequent steps.
Optimization of Reaction Conditions and Yields
The efficiency of the synthetic pathway heavily relies on the optimization of the key cross-coupling reaction. Several factors, including the choice of catalyst, ligand, solvent, and temperature, play a crucial role in maximizing the yield and purity of the final product.
Catalyst Screening and Ligand Effects
The choice of the palladium catalyst and the associated ligand is critical for a successful cross-coupling reaction between two electron-deficient heterocycles like pyridine and pyrimidine.
Table 1: Common Catalysts and Ligands for Suzuki-Miyaura Coupling of Heterocycles
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
| Pd(PPh₃)₄ | - | Aryl halides, Heteroaryl halides | mdpi.com |
| PdCl₂(dppf) | dppf | Aryl boronic acids, Heteroaryl boronic acids | researchgate.net |
| Pd₂(dba)₃ | XPhos, SPhos | Electron-deficient heteroaryl halides | mdpi.com |
| Pd(OAc)₂ | Buchwald ligands | Challenging cross-coupling reactions | researchgate.net |
Screening a variety of palladium catalysts and phosphine (B1218219) ligands is essential to identify the optimal combination for the specific substrates. For the coupling of a 2-halopyridine with a pyrimidine boronic acid, catalysts that are effective for coupling electron-deficient systems, such as those employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos), would be promising candidates. mdpi.com
Solvent Optimization and Temperature Control
The choice of solvent and the reaction temperature can significantly impact the reaction rate, yield, and selectivity.
Table 2: Solvent and Temperature Effects in Cross-Coupling Reactions
| Solvent | Properties | Typical Temperature Range (°C) |
| Toluene | Aprotic, non-polar | 80 - 110 |
| Dioxane | Aprotic, polar | 80 - 100 |
| DMF | Aprotic, polar | 100 - 150 |
| Acetonitrile | Aprotic, polar | 60 - 80 |
A systematic screening of solvents with varying polarities is recommended. The reaction temperature must be carefully controlled to ensure complete conversion without promoting side reactions or decomposition of the starting materials or product. Microwave-assisted heating can also be a valuable tool to accelerate the reaction and improve yields in some cases. researchgate.net The synthesis of related 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has been reported to proceed at room temperature to 85°C, providing a good starting point for optimization. nih.govnih.govresearchgate.net
Post-Synthetic Derivatization Strategies for Analog Generation
The generation of analogs from the core structure of this compound is a key strategy for developing new chemical entities. Derivatization focuses on three main regions of the molecule: the carboxylic acid group, the pyrimidine ring, and the pyridine core. Each site offers distinct opportunities for chemical modification to modulate physicochemical and biological properties.
The carboxylic acid group is a primary handle for derivatization through well-established esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the nicotinic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comresearchgate.net This method is broadly applicable for producing a variety of alkyl and aryl esters. For instance, refluxing the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. nih.gov
Table 1: Representative Esterification Reactions
| Reactant (Alcohol) | Product | Typical Conditions |
| Methanol | Methyl 5-methyl-2-(pyrimidin-2-yl)nicotinate | H₂SO₄ (cat.), reflux |
| Ethanol | Ethyl 5-methyl-2-(pyrimidin-2-yl)nicotinate | H₂SO₄ (cat.), reflux |
| Benzyl alcohol | Benzyl 5-methyl-2-(pyrimidin-2-yl)nicotinate | H₂SO₄ (cat.), reflux |
Amidation: The formation of amides from the carboxylic acid moiety typically proceeds via an initial activation step to enhance the electrophilicity of the carboxyl carbon. A widely used method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the desired amide. This two-step sequence allows for the synthesis of a vast array of N-substituted amides. mdpi.comnih.gov
Table 2: Representative Amidation Reactions
| Reactant (Amine) | Product | Typical Conditions |
| Ammonia | 5-Methyl-2-(pyrimidin-2-yl)nicotinamide | 1. SOCl₂ or Oxalyl Chloride2. NH₃ |
| Aniline | N-phenyl-5-methyl-2-(pyrimidin-2-yl)nicotinamide | 1. SOCl₂ or Oxalyl Chloride2. Aniline, base |
| Piperidine | (5-Methyl-2-(pyrimidin-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone | 1. SOCl₂ or Oxalyl Chloride2. Piperidine, base |
The pyrimidine ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). bhu.ac.inwikipedia.org This reactivity is accentuated by the presence of two electron-withdrawing nitrogen atoms. researchgate.net Functionalization of this ring generally requires a precursor bearing a suitable leaving group, such as a halogen (e.g., Cl, Br) or a sulfonyl group, at the C4' or C6' positions.
While direct functionalization of the unsubstituted pyrimidine ring in the title compound is challenging, analogs featuring a leaving group can readily react with a wide range of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a stable Meisenheimer intermediate, followed by the expulsion of the leaving group to restore aromaticity. bhu.ac.in Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups. researchgate.net For example, a 4'-chloro-substituted analog could react with various amines to generate a library of 4'-amino derivatives. acs.org
Table 3: Hypothetical Functionalization of a 4'-Halogenated Pyrimidine Analog
| Reactant (Nucleophile) | Product | Reaction Type |
| Morpholine | 5-Methyl-2-(4'-(morpholin-4-yl)pyrimidin-2-yl)nicotinic acid | SNAr |
| Sodium methoxide | 5-Methyl-2-(4'-methoxypyrimidin-2-yl)nicotinic acid | SNAr |
| Benzylamine | 5-Methyl-2-(4'-(benzylamino)pyrimidin-2-yl)nicotinic acid | SNAr |
The pyridine core of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen and the attached pyrimidine and carboxylic acid substituents. uoanbar.edu.iq Electrophilic attack, if forced under harsh conditions, would likely be directed to the C4 position, which is meta to the deactivating carboxylic acid and pyrimidine groups.
A more synthetically viable approach for modifying the pyridine core is nucleophilic aromatic substitution (SNAr). quimicaorganica.org The pyridine ring is inherently π-deficient, and this character is enhanced by the substituents, making it susceptible to nucleophilic attack, particularly at the C4 and C6 positions (ortho and para to the ring nitrogen). uoanbar.edu.iq Similar to the pyrimidine ring, this strategy requires the presence of a good leaving group, such as a halogen, on the pyridine ring. For instance, a hypothetical 6-chloro analog of the title compound could serve as a precursor for introducing various substituents at the C6 position via SNAr reactions with nucleophiles like amines or alkoxides.
Table 4: Hypothetical Substitution Reactions on a 6-Halogenated Pyridine Analog
| Reactant (Nucleophile) | Product | Reaction Type |
| Pyrrolidine | 6-(Pyrrolidin-1-yl)-5-methyl-2-(pyrimidin-2-yl)nicotinic acid | SNAr |
| Sodium ethoxide | 6-Ethoxy-5-methyl-2-(pyrimidin-2-yl)nicotinic acid | SNAr |
| Hydrazine | 6-Hydrazinyl-5-methyl-2-(pyrimidin-2-yl)nicotinic acid | SNAr |
Molecular Design and Structure Activity Relationship Sar Studies of 5 Methyl 2 Pyrimidin 2 Yl Nicotinic Acid Derivatives
Design Principles for Structural Modification and Analogue Libraries
The design of novel derivatives of 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid is guided by established medicinal chemistry principles aimed at optimizing the compound's pharmacological profile. These strategies involve systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic properties. The core approaches include bioisosteric replacements and the modulation of molecular conformation.
Bioisosteric Replacements
Bioisosterism is a fundamental strategy in drug design that involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. ufrj.br This approach is employed to modulate the biological activity of a lead compound, improve its pharmacokinetic profile, or reduce toxicity. For this compound, several functional groups are amenable to bioisosteric replacement.
The carboxylic acid moiety of the nicotinic acid ring is a primary site for such modifications. Given its acidic nature, it can be replaced with other acidic functional groups that can participate in similar ionic interactions with a biological target. Common bioisosteres for a carboxylic acid include tetrazole, hydroxamic acid, and acylsulfonamide. The choice of bioisostere can influence the pKa of the acidic center, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Another key position for bioisosteric modification is the methyl group at the 5-position of the nicotinic acid ring. This small alkyl group can be replaced with other substituents of similar size but with different electronic properties, such as a halogen (e.g., chlorine or bromine) or a trifluoromethyl group. These modifications can alter the lipophilicity and metabolic stability of the molecule.
Table 1: Illustrative Bioisosteric Replacements in this compound Derivatives and Their Hypothetical Biological Activity
| Compound ID | Modification | Rationale | Hypothetical IC50 (nM) |
| Lead Compound | This compound | - | 100 |
| Derivative A | Carboxylic acid replaced with tetrazole | Maintain acidic character, potential for improved metabolic stability | 85 |
| Derivative B | Methyl group replaced with chlorine | Increase lipophilicity, potential for altered electronic interactions | 120 |
| Derivative C | Pyrimidine (B1678525) ring replaced with pyridine (B92270) | Reduce hydrogen bond acceptors, alter geometry | 250 |
Conformational Restriction and Flexibility Assessment
One common approach to induce conformational restriction is to introduce a bridging atom or group of atoms to form a new ring. For example, the nicotinic acid and pyrimidine rings could be linked by a methylene (B1212753) or ethylene (B1197577) bridge, creating a more rigid tricyclic system. Another strategy is to introduce bulky substituents adjacent to the rotatable bond, which can sterically hinder free rotation and favor a particular conformation.
The assessment of conformational flexibility can be performed using computational modeling techniques. These methods can predict the preferred conformations of a molecule and estimate the energy barriers to rotation around key bonds. By comparing the conformational profiles of a series of analogues with their biological activities, a relationship between conformation and activity can be established.
Table 2: Hypothetical Conformational Restriction Strategies for this compound Derivatives and Their Predicted Biological Impact
| Compound ID | Modification | Predicted Conformational Effect | Hypothetical Potency |
| Lead Compound | This compound | Flexible | Moderate |
| Derivative D | Methylene bridge between nicotinic acid and pyrimidine rings | Rigidified, planar conformation | High |
| Derivative E | Introduction of a bulky t-butyl group on the pyrimidine ring | Restricted rotation around the central single bond | Moderate-High |
| Derivative F | Replacement of the single bond with a double bond | Fully rigid, planar conformation | Low (due to altered geometry) |
Correlative Analyses of Structural Features with Preclinical Biological Activities
The systematic modification of the this compound scaffold allows for the establishment of structure-activity relationships (SARs). SAR studies are crucial for understanding how different structural features of a molecule contribute to its biological activity and for guiding the design of more potent and selective compounds.
Impact of Pyrimidine Substituents on Target Engagement
The pyrimidine ring of this compound provides a key scaffold for interaction with its biological target. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for π-π stacking interactions. The introduction of substituents onto the pyrimidine ring can significantly modulate these interactions and, consequently, the biological activity of the compound. nih.gov
For example, the addition of small, electron-donating groups, such as methyl or amino groups, can increase the electron density of the pyrimidine ring and enhance its hydrogen bonding capacity. Conversely, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can decrease the basicity of the nitrogen atoms and weaken hydrogen bonds. The position of the substituent on the pyrimidine ring is also critical, as it will determine the spatial orientation of the substituent and its ability to interact with specific pockets in the target's binding site.
Table 3: Hypothetical SAR of Pyrimidine Ring Substitutions in this compound Derivatives
| Compound ID | Pyrimidine Substituent (Position) | Predicted Effect on Target Engagement | Hypothetical Activity |
| Lead Compound | None | Baseline | 100 nM |
| Derivative G | 4-Amino | Potential for additional hydrogen bond formation | 50 nM |
| Derivative H | 5-Chloro | Increased lipophilicity, potential for halogen bonding | 80 nM |
| Derivative I | 4,6-Dimethyl | Increased steric bulk, may hinder binding | 300 nM |
Role of the Nicotinic Acid Moiety in Receptor Interactions
The nicotinic acid moiety of this compound plays a crucial role in receptor interactions, primarily through its carboxylic acid group. nih.gov This acidic functional group is often involved in forming a key ionic bond or a strong hydrogen bond with a positively charged amino acid residue, such as arginine or lysine, in the receptor's binding site. The planarity of the pyridine ring also allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Modification of the carboxylic acid group, for instance, through esterification or amidation, would be expected to significantly reduce or abolish activity if the ionic interaction is critical for binding. The methyl group at the 5-position can also influence binding. While it is a relatively small and non-polar substituent, it can contribute to van der Waals interactions within a hydrophobic pocket of the binding site. Replacing the methyl group with larger alkyl groups could enhance these hydrophobic interactions, but an excessively large group may introduce steric hindrance and reduce affinity.
Table 4: Hypothetical SAR of Nicotinic Acid Moiety Modifications in this compound Derivatives
| Compound ID | Nicotinic Acid Modification | Predicted Effect on Receptor Interaction | Hypothetical Affinity (Kd) |
| Lead Compound | Carboxylic acid, 5-Methyl | Key ionic and hydrophobic interactions | 100 nM |
| Derivative J | Methyl ester of carboxylic acid | Loss of ionic interaction | >10,000 nM |
| Derivative K | 5-Ethyl | Potential for enhanced hydrophobic interactions | 75 nM |
| Derivative L | 5-tert-Butyl | Potential for steric clash | 500 nM |
Stereochemical Influences on Activity
Stereochemistry can play a profound role in the biological activity of a drug molecule. While this compound itself is achiral, the introduction of a chiral center through structural modification would necessitate the investigation of the individual stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities.
A chiral center could be introduced, for example, by replacing the methyl group at the 5-position with a larger, asymmetric alkyl group, such as a sec-butyl group. In such a case, the (R)- and (S)-enantiomers would need to be synthesized or separated and their biological activities evaluated independently. The differential activity between enantiomers arises from the fact that biological targets, being chiral themselves, can preferentially bind to one enantiomer over the other. The enantiomer that fits more precisely into the binding site will exhibit higher affinity and, typically, greater biological activity.
Table 5: Hypothetical Stereochemical Effects in a Chiral Derivative of this compound
| Compound ID | Stereochemistry | Rationale for Differential Activity | Hypothetical Potency (EC50) |
| Derivative M | (R)-5-sec-butyl | Optimal fit in the chiral binding pocket | 25 nM |
| Derivative N | (S)-5-sec-butyl | Suboptimal fit, steric hindrance | 400 nM |
| Racemic Mixture | (R/S)-5-sec-butyl | Average activity of the two enantiomers | 212.5 nM |
Elucidation of Pharmacophoric Requirements for this compound Derivatives Remains an Area for Future Investigation
A comprehensive review of available scientific literature reveals a notable absence of detailed structure-activity relationship (SAR) studies and pharmacophore models specifically focused on this compound and its direct derivatives. While broader research into pyrimidine and nicotinic acid scaffolds has been conducted for various therapeutic targets, specific data elucidating the key structural features essential for the biological activity of this particular compound are not publicly available.
However, without specific experimental data from a series of analogs of this compound, any discussion of its pharmacophoric requirements would be purely speculative. The generation of robust SAR data would involve modifying each key feature of the molecule in turn and assessing the impact on a specific biological activity. For example, one could synthesize analogs where the methyl group is moved to a different position, replaced with other alkyl or functional groups, or removed entirely. Similarly, the pyrimidine ring could be substituted or replaced with other heterocyclic systems, and the carboxylic acid could be esterified or converted to an amide to probe the necessity of the acidic proton.
The following table outlines a hypothetical series of modifications that would be necessary to build a preliminary SAR profile and subsequently develop a pharmacophore model for this compound. It is important to emphasize that the biological activity data in this table is illustrative and does not represent actual experimental findings.
| Compound | R1 (Pyridine Ring) | R2 (Linker) | R3 (Pyrimidine Ring) | Hypothetical Biological Activity (e.g., IC50) |
|---|---|---|---|---|
| Parent Compound | 5-Methyl | Direct Bond | Unsubstituted | Baseline Activity |
| Analog 1 | H | Direct Bond | Unsubstituted | To be determined |
| Analog 2 | 5-Ethyl | Direct Bond | Unsubstituted | To be determined |
| Analog 3 | 5-Chloro | Direct Bond | Unsubstituted | To be determined |
| Analog 4 | 5-Methyl | -CH2- | Unsubstituted | To be determined |
| Analog 5 | 5-Methyl | Direct Bond | 4-Amino | To be determined |
| Analog 6 (Ester) | 5-Methyl | Direct Bond | Unsubstituted | To be determined |
| Analog 7 (Amide) | 5-Methyl | Direct Bond | Unsubstituted | To be determined |
Preclinical Pharmacological Investigations of 5 Methyl 2 Pyrimidin 2 Yl Nicotinic Acid
In Vitro Biochemical and Cellular Assay Systems
Derivatives of nicotinic acid have been evaluated for their inhibitory effects on key enzymes involved in metabolism and disease progression.
α-Amylase and α-Glucosidase Inhibition: These enzymes are critical targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. youtube.com Studies on various 5-amino-nicotinic acid derivatives have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. nih.govmdpi.com For instance, certain synthesized derivatives exhibited IC50 values for α-amylase inhibition ranging from 12.17 to 37.33 µg/mL and for α-glucosidase inhibition from 12.01 to 38.01 µg/mL. nih.govmdpi.com Mechanistic studies on other novel nicotinic acid derivatives revealed a noncompetitive inhibition mechanism for both enzymes, which may offer advantages over competitive inhibitors in regulating their function. nih.gov The inhibitory potential of some of these compounds was found to be comparable to acarbose, a standard anti-diabetic drug. mdpi.com
Table 1: Inhibitory Activity of Nicotinic Acid Derivatives Against α-Amylase and α-Glucosidase
| Compound Class | Target Enzyme | Reported IC50 Range (µg/mL) | Reference Compound |
|---|---|---|---|
| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 | Acarbose |
| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 | Acarbose |
Collagen Prolyl 4-Hydroxylases (CP4Hs) Inhibition: CP4Hs are enzymes essential for the stability of collagen, and their overactivity is linked to fibrosis and cancer metastasis. wikipedia.orgmdpi.com Inhibition of these enzymes is a validated therapeutic strategy. wikipedia.org The most potent inhibitors identified to date are bipyridinedicarboxylic acids, which are structurally related to 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid through the presence of two nitrogen-containing heterocyclic rings. wikipedia.org These compounds act as competitive inhibitors with respect to the co-substrate α-ketoglutarate. wikipedia.org Research on other biheteroaryl compounds has shown that it is possible to retain potency and enhance selectivity, making them potential leads for new antifibrotic agents. wikipedia.orgmdpi.com
GPR109A (Hydroxycarboxylic Acid Receptor 2): Nicotinic acid (niacin) is a well-known agonist for the G protein-coupled receptor GPR109A. nih.govnih.gov This receptor is expressed in adipocytes and immune cells, such as monocytes. nih.govyoutube.com Activation of GPR109A by niacin or other agonists like the commensal metabolite butyrate (B1204436) leads to the suppression of colonic inflammation. nih.gov This signaling pathway is believed to mediate many of the anti-inflammatory effects of nicotinic acid. nih.govyoutube.com
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): nAChRs are ligand-gated ion channels that are crucial for fast synaptic transmission in the nervous system. wikipedia.orgyoutube.com They are composed of five subunits and are activated by the endogenous neurotransmitter acetylcholine, as well as exogenous agonists like nicotine (B1678760). nih.govwikipedia.orgyoutube.com The pyridine (B92270) ring is a core structural feature of nicotine and other nAChR ligands. nih.gov Given that this compound contains a substituted pyridine ring, it possesses the foundational structure that could allow for interaction with the binding sites of various nAChR subtypes. wikipedia.orgnih.gov The specific affinity and functional effect (agonist, antagonist, or modulator) would depend on the complete molecular structure and its interaction with the receptor's binding pocket.
cAMP Signaling: The GPR109A receptor, a target of nicotinic acid, is coupled to Gi proteins. nih.gov Activation of this receptor pathway typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP. nih.gov This results in a decrease in intracellular cAMP levels. nih.gov As a key second messenger, cAMP regulates a vast array of cellular functions, including gene transcription and protein expression, meaning that GPR109A agonists can have wide-ranging effects on cell physiology. nih.gov
Inflammatory Mediators: Nicotinic acid has demonstrated the ability to modulate inflammatory responses. Its anti-inflammatory effects in human monocytes are mediated through GPR109A-dependent mechanisms. youtube.com Studies have shown that nicotinic acid can reduce systemic markers of inflammation, such as C-reactive protein, monocyte chemoattractant protein-1 (MCP-1), and TNF-α. youtube.com Furthermore, investigations into novel nicotinic acid derivatives have confirmed their potential to inhibit the production of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage cell lines, certain derivatives showed potent inhibition of TNF-α, IL-6, iNOS, and COX-2, comparable to reference anti-inflammatory drugs. mdpi.com
The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis, as these cells are the primary source of extracellular matrix proteins like collagen. mdpi.com Inhibiting the activation of HSCs is therefore a key therapeutic strategy. mdpi.com Nicotinic acid has been shown to prevent experimental liver fibrosis. nih.gov In vitro studies indicate that its mechanisms of action are associated with its antioxidant properties and its ability to reduce the expression of the pro-fibrotic cytokine TGF-β. nih.gov By preventing the activation of hepatic stellate cells, nicotinic acid can block the downstream cascade of collagen deposition and fibrogenesis. nih.gov
A growing body of research indicates that nicotinic acid and its derivatives possess significant antimicrobial properties.
Antibacterial Activity: Various synthesized nicotinic acid derivatives, including acylhydrazones and 1,3,4-oxadiazolines, have been tested against a panel of pathogenic bacteria. Some compounds have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains), Staphylococcus epidermidis, and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range. Activity has also been reported against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Antifungal Activity: Nicotinamide (B372718) and pyrimidine (B1678525) derivatives have also been explored for their fungicidal activity. Studies have demonstrated their efficacy against pathogenic fungi such as Candida albicans and various phytopathogenic fungi. The mechanism for some pyrimidine derivatives is believed to involve the inhibition of lanosterol (B1674476) demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.
Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound Class | Microbial Strain | Reported MIC (µg/mL) |
|---|---|---|
| Nicotinic acid acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 |
| Nicotinic acid acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| 1,3,4-Oxadiazoline derivative with 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 |
| 1,3,4-Oxadiazoline derivative with 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 |
The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. Standard in vitro assays are used to quantify this activity. For example, pyrimidine-substituted flavones have been shown to act as scavengers of free radicals like the hydroxyl radical and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The antioxidant capacity of nicotinic acid itself has been linked to its therapeutic effects, such as its ability to prevent experimental fibrosis by restoring redox equilibrium. nih.gov The evaluation of new nicotinic acid hydrazides and other derivatives consistently includes the assessment of their antioxidant properties, suggesting this is a recognized activity of this class of compounds.
In Vivo Efficacy Studies in Animal Models
Pharmacokinetic Profiling in Preclinical Species (e.g., absorption, distribution, metabolism, excretion in rodents)
A comprehensive search of scientific literature and public databases reveals a notable absence of specific pharmacokinetic data for this compound in any preclinical species. Preclinical pharmacokinetics, which encompasses the study of a compound's absorption, distribution, metabolism, and excretion (ADME), is a critical component in the evaluation of new chemical entities. These studies are fundamental to understanding the disposition of a compound within a living organism, providing insights into its bioavailability, tissue penetration, metabolic fate, and routes of elimination.
Standard preclinical ADME studies in rodents, such as rats and mice, typically involve administering the compound through various routes and subsequently measuring its concentration in plasma, tissues, and excreta over time. This allows for the calculation of key pharmacokinetic parameters. However, for this compound, no such studies detailing its ADME profile have been published. Therefore, information regarding its oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates in rodents remains uncharacterized in the public domain.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value |
| Absorption | |
| Bioavailability (%) | Data not available |
| Tmax (h) | Data not available |
| Cmax (ng/mL) | Data not available |
| Distribution | |
| Volume of Distribution (L/kg) | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Metabolism | |
| Major Metabolites | Data not available |
| Primary Metabolic Pathways | Data not available |
| Excretion | |
| Clearance (mL/min/kg) | Data not available |
| Half-life (h) | Data not available |
| Major Route of Excretion | Data not available |
This table is provided for illustrative purposes and reflects the absence of publicly available data.
Efficacy Assessment in Established Animal Models of Disease (e.g., rodent models of fibrosis, inflammation)
There is a lack of published in vivo efficacy studies for this compound in established animal models of disease. While its parent structure, nicotinic acid, has been investigated for its anti-inflammatory properties in various preclinical models, no specific data exists for this particular derivative. For instance, nicotinic acid has demonstrated anti-inflammatory and antinociceptive effects in rodent models. These effects are often attributed to its interaction with the G-protein coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages.
However, it is crucial to note that the substitution of a methyl and a pyrimidinyl group onto the nicotinic acid scaffold, as in this compound, can significantly alter its pharmacological properties. Without specific studies on this compound, any extrapolation of the activity of nicotinic acid would be purely speculative. As such, there is no direct evidence from animal models to support or refute the efficacy of this compound in conditions such as fibrosis or inflammation.
Table 2: Summary of In Vivo Efficacy Studies for this compound
| Disease Model | Species | Key Findings |
| Fibrosis | Data not available | Data not available |
| Inflammation | Data not available | Data not available |
This table is provided to highlight the absence of publicly available efficacy data.
Target Engagement and Biomarker Modulation in Animal Tissues
Consistent with the absence of pharmacokinetic and efficacy data, there are no published studies on the in vivo target engagement or biomarker modulation of this compound in animal tissues. Target engagement studies are essential to confirm that a compound interacts with its intended molecular target in a living organism. This is often assessed by measuring the occupancy of the target receptor or enzyme, or by observing a direct downstream signaling event.
Furthermore, the modulation of disease-relevant biomarkers in response to compound administration provides evidence of a pharmacodynamic effect. For a compound with potential anti-inflammatory or anti-fibrotic activity, this could include measuring changes in the levels of cytokines, chemokines, or fibrosis-related proteins in tissues or plasma.
As no such investigations have been reported for this compound, it is not known whether this compound engages with specific biological targets in vivo or if it has any effect on biomarkers associated with pathological processes in animal models.
Computational Chemistry and Theoretical Characterization of 5 Methyl 2 Pyrimidin 2 Yl Nicotinic Acid
Quantum Chemical Calculations
Specific quantum chemical calculations for 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid are not found in the reviewed literature. This section would typically present data derived from methods such as Density Functional Theory.
Density Functional Theory (DFT) for Electronic Structure Analysis
There are no published DFT studies specifically focused on this compound. Such an analysis would provide insights into the molecule's geometry, electronic distribution, and other fundamental properties.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
A HOMO-LUMO energy gap analysis for this compound has not been reported. This analysis is crucial for understanding the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability. researchgate.net
Electrostatic Potential Mapping
An electrostatic potential map for this compound is not available in the current body of scientific literature. This visualization would identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
There are no specific molecular docking studies for this compound reported in the reviewed literature. Molecular docking is a computational technique used to predict how a molecule, such as this one, might bind to a specific protein target. mdpi.comnih.gov
Binding Affinity Prediction and Mode of Interaction
Without specific docking studies, it is not possible to provide data on the predicted binding affinity or the mode of interaction for this compound with any biological target.
Identification of Key Interacting Residues
As no docking simulations have been published, the key amino acid residues that might interact with this compound within a protein's binding site remain unidentified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is fundamental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanism of action.
Development of Predictive Models for Biological Activity
Currently, no specific predictive QSAR models for the biological activity of this compound have been published. The development of such a model would first require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target.
The process would involve:
Data Collection: Assembling a series of analogues of this compound with corresponding activity data (e.g., IC50 or Ki values).
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in the series.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create an equation that correlates the descriptors with biological activity.
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation.
A hypothetical QSAR model would take a form similar to the following equation:
pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Table 1: Hypothetical Components of a QSAR Model Development
| Step | Description | Example Tools/Methods |
| Dataset | A series of pyridine-pyrimidine compounds with measured activity. | ChEMBL, PubChem |
| Descriptors | Physicochemical properties calculated from the 2D or 3D structure. | PaDEL-Descriptor, MOE |
| Algorithm | Statistical method to build the predictive model. | MLR, kNN, SVR, Random Forest |
| Validation | Statistical tests to confirm model robustness and predictability. | Leave-one-out cross-validation (q²), R² of test set |
Identification of Molecular Descriptors Influencing Activity
The identification of key molecular descriptors is a primary outcome of a QSAR study. These descriptors highlight the specific physicochemical properties that are most influential in determining the biological activity of the compounds. For a molecule like this compound, important descriptors could hypothetically include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These would describe the molecule's ability to engage in electronic interactions like hydrogen bonding or π-π stacking.
Steric Descriptors: Including molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices). These would indicate how the size and shape of the methyl group or the orientation of the two rings affect binding to a target.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes or bind to hydrophobic pockets in a receptor.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.
Table 2: Potentially Influential Molecular Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Governs orientation in a polar binding site. |
| Steric | Molar Refractivity (CMR) | Relates to molecular volume and polarizability, affecting fit and dispersion forces. |
| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
Without experimental data and a corresponding QSAR study, the specific descriptors that govern the activity of this compound remain undetermined.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. scilit.comdntb.gov.ua This technique can provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor.
No MD simulation studies specifically featuring this compound are available in the current literature. A typical MD simulation study for this compound would involve:
System Setup: Placing the molecule, either in a solvent (like water) to study its conformational preferences or within the binding site of a target protein.
Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period (from nanoseconds to microseconds).
Such simulations could reveal the preferred rotational states (torsional angles) between the pyridine (B92270) and pyrimidine (B1678525) rings, the flexibility of the carboxylic acid group, and how the molecule adapts its shape upon binding to a receptor. This information is invaluable for understanding the structural basis of molecular recognition and for rational drug design.
Broader Academic Research Applications of 5 Methyl 2 Pyrimidin 2 Yl Nicotinic Acid Scaffold
Development as Chemical Probes for Biological Systems
The unique structural and electronic properties of the pyridine-pyrimidine core make it an attractive scaffold for the design of chemical probes, which are essential tools for visualizing and elucidating complex biological processes. By incorporating specific functional groups, this scaffold can be transformed into fluorescent, bioluminescent, or photoaffinity probes.
Fluorescent Probes: The aromatic and electron-rich nature of the pyridine-pyrimidine system serves as a good foundation for creating fluorophores. For instance, a pyrimidine-based sensor has been developed into fluorescent organic nanoparticles (FONPs) for the selective detection of the bacterium Pseudomonas aeruginosa. This probe demonstrates enhanced fluorescence in the presence of the target bacterium, highlighting the potential of pyrimidine-containing scaffolds in the development of diagnostic tools. rsc.org
Bioluminescent Probes: The pyridine (B92270) ring, a core component of the nicotinic acid moiety, is structurally related to pyridone luciferins. These novel luciferin (B1168401) analogs, when paired with mutant luciferase enzymes, can produce robust light emission, making them suitable for sensitive in vivo imaging. nih.gov This demonstrates the potential of pyridine-based scaffolds in creating new substrate-enzyme pairs for advanced bioluminescence applications. nih.govnih.gov
Photoaffinity Labeling: Nicotinic acid derivatives have been successfully modified to create photoaffinity probes. By introducing a photoactivatable azido (B1232118) group, researchers have synthesized [³²P-5-azido]nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) ([³²P-5N₃]NAADP). nih.govnih.gov This probe covalently binds to its target proteins upon UV irradiation, allowing for the identification and characterization of specific NAADP binding sites, which are crucial in cellular calcium signaling. nih.govnih.govechinobase.org This technique showcases how the nicotinic acid portion of the scaffold can be leveraged to investigate ligand-receptor interactions. nih.gov
| Probe Type | Scaffold Component | Application Example | Reference |
|---|---|---|---|
| Fluorescent Probe | Pyrimidine (B1678525) | Fabricated into fluorescent organic nanoparticles (FONPs) for selective detection of Pseudomonas aeruginosa. | rsc.org |
| Bioluminescent Probe | Pyridine (as Pyridone) | Pyridone luciferins used with mutant luciferases for in vitro and in vivo imaging. | nih.gov |
| Photoaffinity Label | Nicotinic Acid | Synthesis of [³²P-5-azido]nicotinic acid adenine dinucleotide phosphate to identify NAADP-binding proteins involved in Ca²⁺ signaling. | nih.govnih.gov |
Scaffold for the Discovery of Novel Chemical Entities
Pyridine and pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The combination of these two rings in the 5-methyl-2-(pyrimidin-2-yl)nicotinic acid structure offers a rich template for the development of novel chemical entities with diverse therapeutic potential.
Anticancer Agents: The pyridine-pyrimidine core is a cornerstone in the design of modern anticancer drugs. This scaffold is frequently employed in the development of kinase inhibitors, which are targeted therapies that block enzymes essential for cancer cell proliferation and survival. nih.govrsc.orgnih.gov Fused pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine, effectively mimic ATP and bind to the hinge region of kinase active sites. rsc.orgnih.gov Numerous compounds based on these scaffolds have entered clinical trials for various cancers. rsc.org
Antiviral Agents: The pyrimidine scaffold has a long history in antiviral drug discovery, with many derivatives showing potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various herpes viruses. nih.govnih.gov Pyrimidine-based compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs. nih.gov The combination of a pyrimidine ring with a pyridine moiety can lead to novel structures with enhanced or unique antiviral profiles. nih.gov For example, combining pyrimidine biosynthesis inhibitors with nucleoside analogs has been shown to synergistically inhibit SARS-CoV-2 infection. biorxiv.org
Other Therapeutic Areas: Beyond cancer and virology, pyridine-pyrimidine hybrids have been explored for other therapeutic applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for anti-fibrotic activity. nih.govresearchgate.net Several of these compounds demonstrated potent inhibition of collagen expression, suggesting their potential as drugs for treating fibrotic diseases. nih.govresearchgate.net
| Therapeutic Area | Biological Target/Mechanism | Example Scaffold | Reference |
|---|---|---|---|
| Anticancer | Kinase Inhibition (e.g., c-Met, CDKs) | Pyridine and Pyrimidine Derivatives | |
| Anticancer | Kinase Inhibition (ATP-mimetic) | Pyrazolo[3,4-d]pyrimidine | rsc.orgnih.gov |
| Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibition | Aminopyrimidinimino isatins | nih.gov |
| Antiviral (SARS-CoV-2) | Inhibition of Pyrimidine Biosynthesis | General Pyrimidine Inhibitors | biorxiv.org |
| Anti-fibrosis | Inhibition of Collagen Expression | 2-(Pyridin-2-yl) pyrimidine derivatives | nih.govresearchgate.net |
Contribution to Methodological Advancements in Organic Synthesis
The construction of complex heterocyclic systems like this compound necessitates the development and application of advanced synthetic methodologies. Research in this area contributes to the broader field of organic chemistry by providing new tools and strategies for building functional molecules.
Multi-step Synthesis: The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives often involves multi-step sequences that showcase a range of modern organic reactions. A common strategy begins with the functionalization of nicotinic acid, followed by the construction of the pyrimidine ring. For example, a synthetic route may involve the esterification of nicotinic acid, N-oxidation, nucleophilic substitution with a cyanide source, and subsequent cyclization with an appropriate amidine precursor to form the pyrimidine ring. nih.govresearchgate.net
Catalytic Coupling Reactions: Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds efficiently. Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are instrumental in decorating pyridine and pyrimidine rings with various substituents. researchgate.net These methods allow for the modular assembly of complex molecules from simpler building blocks, providing access to diverse libraries of compounds for biological screening.
Acceptorless Dehydrogenative Coupling (ADC): More recent advancements include the use of ruthenium and iridium complexes to catalyze the synthesis of pyridines and pyrimidines via acceptorless dehydrogenative coupling. acs.orgdntb.gov.ua This methodology allows for the construction of the heterocyclic rings from simple alcohol precursors, generating hydrogen gas as the only byproduct. Such methods are considered part of "green chemistry" as they are highly atom-economical and avoid the use of pre-functionalized starting materials and stoichiometric oxidants.
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Multi-step Synthesis | Sequential reactions including esterification, N-oxidation, cyanation, and cyclization to build the final scaffold. | Provides control over substitution patterns and access to complex structures. | nih.govresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Use of Palladium (Pd) or Nickel (Ni) catalysts to form C-C or C-N bonds (e.g., Suzuki, Heck reactions). | High efficiency, functional group tolerance, and modularity. | researchgate.net |
| Acceptorless Dehydrogenative Coupling | Ruthenium (Ru) or Iridium (Ir) catalyzed synthesis from alcohol precursors. | Atom-economical, environmentally friendly ("green"), avoids pre-functionalized substrates. | acs.orgdntb.gov.ua |
Investigation of its Role in Endogenous Metabolic Pathways
The structural components of this compound—a nicotinic acid (pyridine) core and a pyrimidine ring—are analogous to key endogenous molecules. This similarity makes the scaffold and its derivatives valuable for studying fundamental metabolic processes, particularly pyridine metabolism and NAD⁺ biosynthesis.
Pyridine Metabolism and NAD⁺ Biosynthesis: Nicotinic acid (NA), also known as niacin or vitamin B3, is a crucial precursor for the biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD⁺). NAD⁺ is an essential coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. mdpi.comnih.gov The conversion of NA to NAD⁺ occurs via the Preiss-Handler pathway. mdpi.comnih.gov In this pathway, the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) converts NA into nicotinic acid mononucleotide (NAMN). mdpi.com Subsequent enzymatic steps convert NAMN into nicotinic acid adenine dinucleotide (NAAD) and finally into NAD⁺. nih.gov Studying how derivatives like this compound interact with the enzymes of this pathway can provide insights into the regulation of cellular NAD⁺ levels.
Pyrimidine Metabolism: Pyrimidines are fundamental components of nucleic acids (DNA and RNA). The body can synthesize them de novo or recycle them through salvage pathways. nih.govcreative-proteomics.com The catabolism (degradation) of pyrimidine bases like uracil (B121893) and thymine (B56734) occurs primarily in the liver through a reductive pathway involving enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase. researchgate.netresearchgate.net Investigating how synthetic pyrimidine-containing compounds are metabolized can shed light on the specificity and capacity of these enzymatic pathways and inform the design of drugs with improved pharmacokinetic properties.
| Metabolic Pathway | Key Moiety | Biological Role / Process | Key Enzymes | Reference |
|---|---|---|---|---|
| NAD⁺ Biosynthesis (Preiss-Handler Pathway) | Nicotinic Acid | Serves as a precursor for the synthesis of the essential coenzyme NAD⁺. | Nicotinic acid phosphoribosyltransferase (NAPRT), NMNATs, NAD⁺ synthetase. | mdpi.comnih.govnih.gov |
| NAD⁺ Salvage Pathway | Nicotinamide | Recycling of nicotinamide (produced by NAD⁺-consuming enzymes) back into NAD⁺. | Nicotinamide phosphoribosyltransferase (NAMPT), NMNATs. | termedia.plqualialife.com |
| Pyrimidine Degradation | Pyrimidine Ring | Catabolism of pyrimidine bases (e.g., uracil, thymine) into smaller molecules. | Dihydropyrimidine dehydrogenase (DPD), Dihydropyrimidinase (DHP). | creative-proteomics.comresearchgate.netresearchgate.net |
Future Research Directions and Unanswered Questions
Exploration of Undiscovered Biological Targets
While nicotinic acid and its derivatives are known to interact with a variety of biological targets, the specific target profile of 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid remains an area ripe for investigation. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a primary class of therapeutic targets with the potential to address numerous diseases, including cognitive and neurodegenerative disorders, psychotic disorders, pain, and inflammation. nih.gov The structural similarity of the core molecule to nicotinic acid suggests that nAChRs are a logical starting point for investigation. However, the addition of the pyrimidine (B1678525) moiety could modulate its binding affinity and selectivity for different nAChR subtypes. nih.gov
Future research should aim to screen this compound against a broad panel of receptors and enzymes to uncover novel biological activities. Given that derivatives of nicotinic acid have shown antibacterial activity against Mycobacterium by inhibiting peptide synthesis, exploring its potential as an antimicrobial agent is a valid research direction. drugs.com Furthermore, the pyridine (B92270) moiety is known to play a role in regulating cardiac metabolism, which suggests that cardiovascular-related proteins could be potential targets. nih.gov The exploration of its effects on metabolic enzymes and signaling pathways involved in inflammation and cell proliferation could also reveal unexpected therapeutic possibilities.
Advanced Spectroscopic Characterization
A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is crucial for elucidating its mechanism of action and for designing more potent analogs. While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights. tandfonline.comnih.gov
Future studies could employ a range of advanced spectroscopic techniques. For instance, two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule. X-ray crystallography would be invaluable for determining the precise solid-state conformation and intermolecular interactions. jscimedcentral.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy can provide detailed information about the vibrational modes of the molecule, which can be correlated with its electronic structure. mdpi.com The application of these advanced analytical tools will be critical in building a comprehensive physicochemical profile of this compound.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (non-clinical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
